4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane
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Overview
Description
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is a heterocyclic compound that contains an oxazepane ring substituted with a trifluoronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,3,6-trifluoro-4-nitroaniline with an appropriate oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazepane derivatives with oxidized functional groups.
Reduction: Formation of 4-(2,3,6-trifluoro-4-aminophenyl)-1,4-oxazepane.
Substitution: Formation of substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoronitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The oxazepane ring may also contribute to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one: Similar in structure but contains a piperidinone ring instead of an oxazepane ring.
N-(2,3,6-Trifluoro-4-nitrophenyl)acetamide: Contains an acetamide group instead of an oxazepane ring.
Uniqueness
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is unique due to its oxazepane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
918137-47-0 |
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Molecular Formula |
C11H11F3N2O3 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
4-(2,3,6-trifluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H11F3N2O3/c12-7-6-8(16(17)18)9(13)10(14)11(7)15-2-1-4-19-5-3-15/h6H,1-5H2 |
InChI Key |
LSNPPRGNDUPPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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